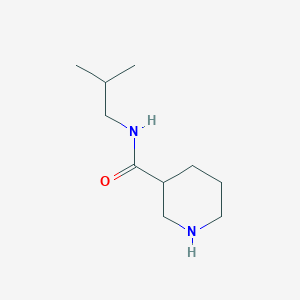
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluoro group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methyl-1,2-thiazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
4-Fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to its combination of a fluoro-substituted benzaldehyde and a thiazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C11H8FNOS |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-fluoro-3-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)9-5-8(6-14)2-3-10(9)12/h2-6H,1H3 |
Clave InChI |
ZHALPDORXCDVIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1)C2=C(C=CC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
![2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185034.png)
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
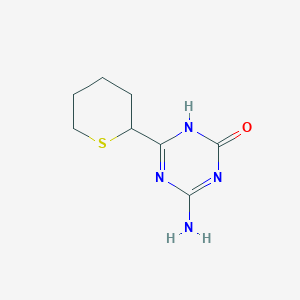
![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)
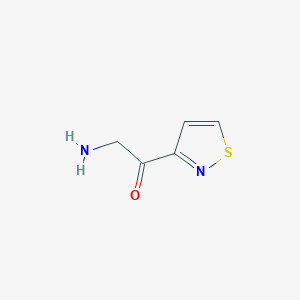

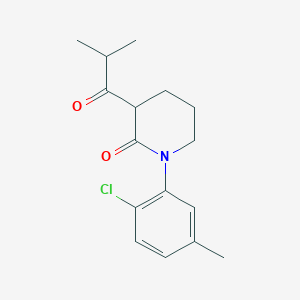
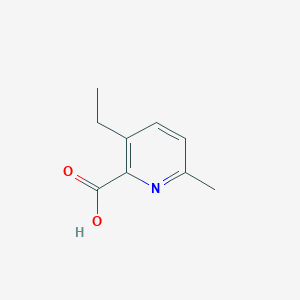
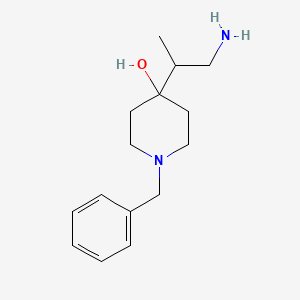
![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
